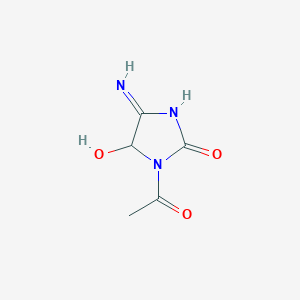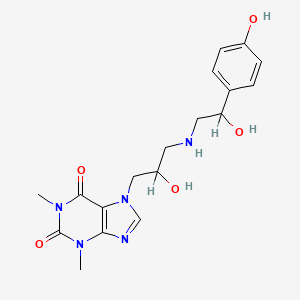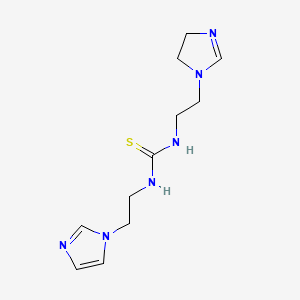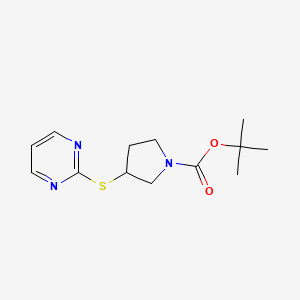
7-Methylallopurinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylallopurinol is a derivative of allopurinol, a well-known xanthine oxidase inhibitor used primarily in the treatment of gout. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylallopurinol typically involves the methylation of allopurinol. One common method includes the reaction of allopurinol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methylallopurinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups at the methyl position .
Aplicaciones Científicas De Investigación
7-Methylallopurinol has been explored for various scientific research applications:
Chemistry: It is used as a reference compound in studies involving xanthine oxidase inhibitors.
Biology: Research has investigated its effects on purine metabolism and its potential as a therapeutic agent.
Medicine: It has been studied for its potential use in treating conditions related to hyperuricemia and gout.
Industry: Its unique properties make it a candidate for use in the development of new pharmaceuticals.
Mecanismo De Acción
7-Methylallopurinol exerts its effects primarily by inhibiting the enzyme xanthine oxidase. This inhibition prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid, thereby reducing uric acid levels in the body. The compound binds to the active site of xanthine oxidase, blocking its activity and leading to decreased production of uric acid .
Comparación Con Compuestos Similares
Allopurinol: The parent compound, widely used in the treatment of gout.
Oxypurinol: The active metabolite of allopurinol, also an effective xanthine oxidase inhibitor.
Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure but similar therapeutic effects
Uniqueness: 7-Methylallopurinol is unique due to its specific methylation, which can influence its binding affinity and selectivity for xanthine oxidase. This modification may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, allopurinol .
Propiedades
Número CAS |
71800-54-9 |
|---|---|
Fórmula molecular |
C6H6N4O |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
7-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N4O/c1-10-3-7-6(11)4-2-8-9-5(4)10/h2-3H,1H3,(H,8,9) |
Clave InChI |
UTHZNGHJXUILPL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=O)C2=C1NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


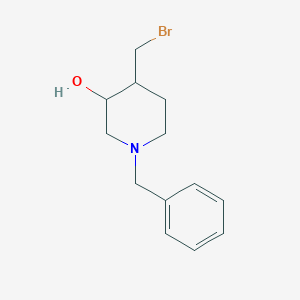
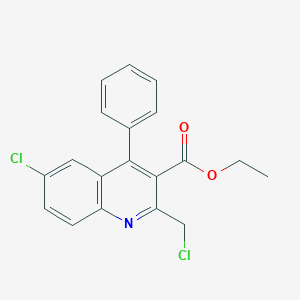
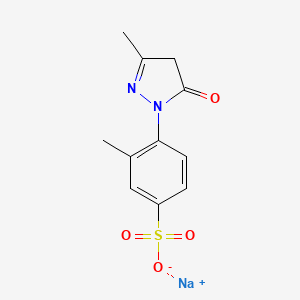
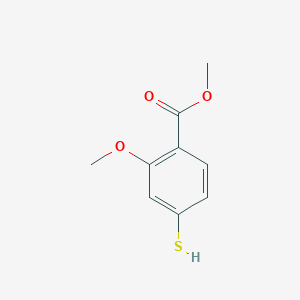
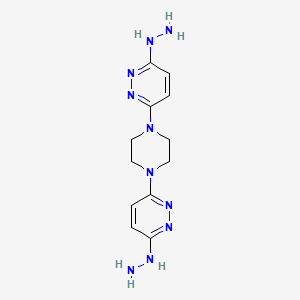

![[3-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B13955382.png)

